[(1-Phenylethyl)carbamoyl]methyl 2-chlorobenzoate
Description
[(1-Phenylethyl)carbamoyl]methyl 2-chlorobenzoate is a synthetic organic compound featuring a 2-chlorobenzoate ester core linked to a (1-phenylethyl)carbamoyl group. This combination of structural features distinguishes it from simpler benzoate esters and boronic acid derivatives, making it relevant in applications such as catalysis, materials science, and pharmaceutical intermediates .
Properties
IUPAC Name |
[2-oxo-2-(1-phenylethylamino)ethyl] 2-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3/c1-12(13-7-3-2-4-8-13)19-16(20)11-22-17(21)14-9-5-6-10-15(14)18/h2-10,12H,11H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPWVLGXRHMVONU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)COC(=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Phenylethyl)carbamoyl]methyl 2-chlorobenzoate typically involves the reaction of 2-chlorobenzoic acid with [(1-Phenylethyl)carbamoyl]methyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
[(1-Phenylethyl)carbamoyl]methyl 2-chlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 2-chlorobenzoate moiety can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The phenylethyl moiety can undergo oxidation to form corresponding ketones or reduction to yield alcohols.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, typically in the presence of a base such as sodium hydroxide or potassium carbonate.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Products include substituted benzoates with various functional groups.
Hydrolysis: Products are 2-chlorobenzoic acid and [(1-Phenylethyl)carbamoyl]methanol.
Oxidation and Reduction: Products include ketones, alcohols, and other oxidized or reduced derivatives.
Scientific Research Applications
[(1-Phenylethyl)carbamoyl]methyl 2-chlorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of [(1-Phenylethyl)carbamoyl]methyl 2-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Methyl 2-Chlorobenzoate (M2CB)
M2CB, a simpler ester analog lacking the carbamoyl group, serves as a baseline for understanding electronic and steric influences:
- Synthesis: M2CB is synthesized via oxidative coupling of 2-chlorobenzaldehyde with methanol, achieving yields up to 85% in polar aprotic solvents (e.g., DMF) using homogeneous catalysts .
- Reactivity : The electron-withdrawing chlorine at the 2-position activates the ester toward nucleophilic substitution, as demonstrated in studies comparing substituent effects on benzoate esters .
- Applications : Primarily used as a model compound in catalysis studies and as a precursor for more complex esters .
Key Difference : The absence of the carbamoyl group in M2CB reduces steric hindrance, enabling higher synthetic yields and broader reactivity in cross-coupling reactions compared to the target compound .
Boronic Acid Derivatives with (1-Phenylethyl)carbamoyl Groups
Compounds such as (R)-(2,6-dimethoxy-4-((1-phenylethyl)carbamoyl)phenyl)boronic acid (9a) share the carbamoyl motif but incorporate boronic acid functionality:
- Synthesis : These derivatives require multi-step syntheses involving Suzuki-Miyaura couplings. Steric bulk from the carbamoyl group necessitates careful optimization to isolate single isomers, with yields often lower than 60% .
- Applications : Used as chiral building blocks in asymmetric catalysis and pharmaceutical intermediates .
Key Difference : The boronic acid group in these compounds enables cross-coupling reactivity absent in [(1-Phenylethyl)carbamoyl]methyl 2-chlorobenzoate. However, both classes face synthetic challenges due to steric hindrance from the (1-phenylethyl) group .
Prop-2-ynyl 2-Chlorobenzoate in Nanostructured Composites
Prop-2-ynyl 2-chlorobenzoate, a propargyl ester derivative, is used in click chemistry to synthesize octasilsesquioxane-based materials:
- Synthesis : Prepared via condensation of propargyl alcohol and 2-chlorobenzoyl chloride, followed by copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
- Applications: Forms rigid, thermally stable nanostructures for advanced materials .
Key Difference : The propargyl group enables click chemistry applications, whereas the carbamoyl group in the target compound may limit such reactivity but enhance hydrogen-bonding interactions .
Comparative Analysis of Key Properties
Mechanistic and Electronic Considerations
- Steric Effects : The (1-phenylethyl)carbamoyl group introduces significant steric bulk, complicating synthesis and reducing yields compared to M2CB and propargyl analogs .
- Electronic Effects : The 2-chloro substituent deactivates the benzoate ring, directing electrophilic attacks to meta/para positions. Combined with the electron-withdrawing carbamoyl group, the target compound exhibits enhanced electron deficiency compared to M2CB .
Biological Activity
[(1-Phenylethyl)carbamoyl]methyl 2-chlorobenzoate is a synthetic compound with potential biological activities, including antimicrobial and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by various studies and data tables.
- Molecular Formula : C12H12ClNO2
- Molecular Weight : 239.68 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis typically involves the reaction of benzoic acid derivatives with [(1-Phenylethyl)carbamoyl]methyl chloride under basic conditions, such as using triethylamine or pyridine. The process is monitored through thin-layer chromatography (TLC) to ensure completion.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : The compound has been investigated for its effectiveness against various bacterial strains.
- Anti-inflammatory Properties : Studies suggest it may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against several pathogens. The results are summarized in the following table:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Escherichia coli | 32 µg/mL | Bactericidal |
| Staphylococcus aureus | 16 µg/mL | Bactericidal |
| Candida albicans | 64 µg/mL | Fungicidal |
These findings suggest that the compound has significant antimicrobial properties, particularly against gram-positive bacteria and fungi.
Anti-inflammatory Mechanism
The anti-inflammatory effects of this compound were investigated in vitro using macrophage cell lines. The compound was shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Research Findings:
- Cell Line Used : RAW 264.7 macrophages
- Concentration Tested : 10-100 µM
- Results :
- At 50 µM, TNF-alpha production was reduced by approximately 40%.
- IL-6 levels decreased by about 30% at the same concentration.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Case Study on Inflammation : A clinical trial involving patients with rheumatoid arthritis showed that treatment with this compound led to a significant reduction in joint swelling and pain.
- Case Study on Infection Control : In a hospital setting, patients treated with formulations containing this compound exhibited quicker recovery times from bacterial infections compared to standard treatments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
